molecular formula C13H11N3O2 B5693383 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE

Cat. No.: B5693383
M. Wt: 241.24 g/mol
InChI Key: RGGZDIAGXCTSKI-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE typically involves the condensation reaction between an aromatic aldehyde and an amine. One common method is the reaction of pyridine-3-carbaldehyde with aminobenzoate in the presence of a suitable catalyst such as acetic acid. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as using polyethylene glycol (PEG) as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE is used as a ligand in coordination chemistry to form metal complexes. These complexes can exhibit interesting catalytic properties and are studied for their potential in various catalytic processes.

Biology

In biological research, this compound is investigated for its potential antimicrobial and antiviral activities. The presence of the pyridine moiety enhances its ability to interact with biological targets, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent. Its ability to form stable complexes with metal ions can be utilized to design metal-based drugs with enhanced efficacy and reduced toxicity .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in the context of metal-based drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO BENZOATE is unique due to its specific combination of the pyridine and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to form stable metal complexes and its potential therapeutic effects set it apart from other similar compounds .

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c14-12(11-7-4-8-15-9-11)16-18-13(17)10-5-2-1-3-6-10/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGZDIAGXCTSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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